
4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline” is a chemical compound with the molecular formula C8H8N4S and a molecular weight of 192.24 . It is used for research purposes, particularly in proteomics research .
Physical And Chemical Properties Analysis
“4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline” is a solid at room temperature. It has a predicted boiling point of 473.6 °C at 760 mmHg and a predicted density of 1.4 g/cm3. Its refractive index is predicted to be n20D 1.72 .Applications De Recherche Scientifique
Comprehensive Analysis of 4-(1H-1,2,4-Triazol-5-ylsulfanyl)aniline Applications
4-(1H-1,2,4-Triazol-5-ylsulfanyl)aniline is a compound that features prominently in scientific research due to its versatile applications. Below is a detailed analysis of its unique applications across various fields.
Anticancer Agent Development: The 1,2,4-triazole derivatives, including compounds like 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline, have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising cytotoxic activities against various human cancer cell lines, such as MCF-7, Hela, and A549 . The ability to selectively target cancer cells while minimizing harm to normal cells makes these derivatives valuable in the development of new chemotherapy drugs.
Antimicrobial and Antifungal Therapies: 1,2,4-Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial and antifungal properties . This makes them crucial in the synthesis of new drugs that can combat resistant strains of bacteria and fungi, addressing a significant challenge in current medical treatments.
Pharmacological Enhancements: The structural characteristics of triazoles allow for the accommodation of a wide range of substituents, which can lead to the improvement of pharmacokinetics and pharmacological properties . This adaptability is essential for designing drugs with enhanced efficacy and reduced side effects.
Antiviral Research: Compounds containing the 1,2,4-triazole ring have been identified as having significant antiviral activities. They form the basis for the synthesis of antiviral drugs, which are particularly important in the treatment and management of viral infections .
Agrochemical Applications: The triazole ring is a common feature in many agrochemicals due to its ability to interact with various biological targets. This interaction is crucial for the development of pesticides and herbicides that are more effective and environmentally friendly .
Material Science: In material science, the triazole derivatives are used to create novel materials with specific desired properties. Their ability to form stable structures and bonds with other molecules makes them suitable for this field .
Analgesic and Anti-inflammatory Drugs: The derivatives of 1,2,4-triazole have been reported to exhibit analgesic and anti-inflammatory activities. This opens up possibilities for their use in the development of new pain relief medications and treatments for inflammatory conditions .
Antidepressant and Anticonvulsant Medications: Research has shown that 1,2,4-triazole derivatives can have antidepressant and anticonvulsant effects. These properties are being explored to create medications that can help manage depression and prevent seizures .
Propriétés
IUPAC Name |
4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-6-1-3-7(4-2-6)13-8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVXZIFKJVAXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)
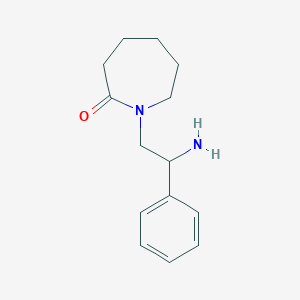
![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)
![[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142855.png)
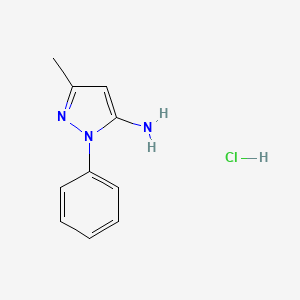
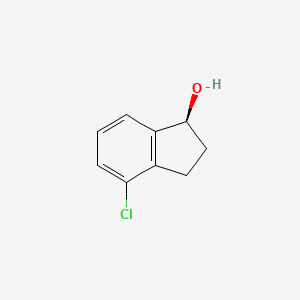
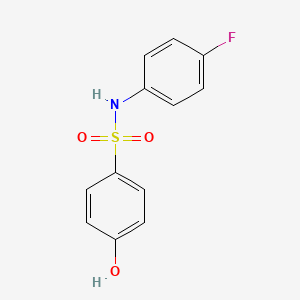
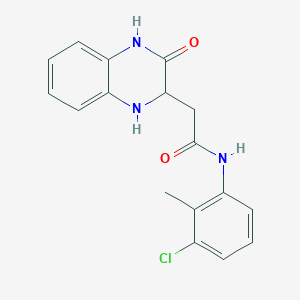

![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B6142903.png)
![methyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B6142907.png)
![2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B6142928.png)